molecular formula C14H23BN4O2 B13410026 2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13410026
M. Wt: 290.17 g/mol
InChI Key: PHUVWCNWYRCFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted at position 2 with a piperazine group and at position 5 with a pinacol boronate ester. The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound is primarily utilized in pharmaceutical intermediates and materials science, particularly in synthesizing kinase inhibitors and heterocyclic architectures .

Properties

IUPAC Name

2-piperazin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN4O2/c1-13(2)14(3,4)21-15(20-13)11-9-17-12(18-10-11)19-7-5-16-6-8-19/h9-10,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUVWCNWYRCFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

The synthesis generally proceeds via a multi-step sequence involving:

  • Step 1: Introduction of the Piperazin-1-yl Group
    • Nucleophilic substitution or palladium-catalyzed amination on a halogenated pyrimidine precursor.
  • Step 2: Installation of the Boronic Ester Group
    • Miyaura borylation (palladium-catalyzed coupling of a halopyrimidine with bis(pinacolato)diboron) to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position.

Detailed Reaction Conditions and Procedures

Step Reaction Type Reagents and Conditions Notes and Yield Data
1 Nucleophilic substitution or Buchwald-Hartwig amination Starting material: 5-halopyrimidine (e.g., 5-bromopyrimidine) + piperazine; Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., potassium tert-butoxide); solvent: 1,4-dioxane or N-methylpyrrolidinone (NMP); temperature: 80–110 °C; time: 12–24 h Efficient introduction of piperazin-1-yl group; yields typically 70–85%
2 Miyaura borylation 2-(Piperazin-1-yl)-5-halopyrimidine + bis(pinacolato)diboron; Pd catalyst (e.g., Pd(dppf)Cl2); base: potassium acetate; solvent: dimethylformamide (DMF) or 1,4-dioxane; temperature: 80–100 °C; time: 12–24 h High regioselectivity for boronate ester installation; yields 65–90%

Representative Experimental Procedure

  • Dissolve 2-(piperazin-1-yl)-5-bromopyrimidine (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in anhydrous 1,4-dioxane.
  • Add Pd(dppf)Cl2 (5 mol%) and potassium acetate (3 equiv).
  • Stir the mixture under nitrogen atmosphere at 90 °C for 16 hours.
  • After completion, cool the reaction and quench with water.
  • Extract with ethyl acetate, wash, dry, and purify by silica gel chromatography to afford this compound as a white solid.

Alternative Methods and Notes

  • Reductive Amination: In some cases, piperazine introduction can be achieved by reductive amination with aldehyde-functionalized pyrimidines using sodium triacetoxyborohydride in dichloroethane at room temperature for 16 h, followed by purification steps. This method is useful when direct substitution is challenging.
  • High Throughput Screening (HTS) Combinatorial Synthesis: Automated parallel synthesis using N-ethyl-N,N-diisopropylamine as base in NMP solvent for 20 h has been reported for library generation involving piperazine derivatives.
  • Purification: Silica gel column chromatography is the preferred method, often with gradient elution using ethyl acetate/hexane mixtures.

Reaction Mechanism Insights

  • The palladium-catalyzed Miyaura borylation proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond of the halopyrimidine, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond.
  • The piperazine substitution typically occurs via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed amination, depending on the halogen and reaction conditions.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 5-Halopyrimidine derivatives, piperazine, bis(pinacolato)diboron
Catalysts Pd(dppf)Cl2, Pd2(dba)3, Xantphos
Bases Potassium acetate, potassium tert-butoxide, N-ethyl-N,N-diisopropylamine
Solvents 1,4-Dioxane, NMP, DMF, dichloroethane
Temperature Range 20 °C (reductive amination) to 110 °C (cross-coupling)
Reaction Time 12 to 24 hours
Purification Silica gel chromatography
Typical Yields 65–90% for borylation; 70–85% for piperazine substitution

Summary of Research Findings and Industrial Relevance

  • The preparation of this compound is well-established through palladium-catalyzed cross-coupling chemistry.
  • The boronate ester functionality enables further synthetic elaboration, making this compound valuable as an intermediate in medicinal chemistry and materials science.
  • Optimization of reaction conditions such as catalyst loading, base choice, and solvent can significantly affect yield and purity.
  • High throughput and combinatorial approaches facilitate rapid synthesis of analog libraries for drug discovery.
  • Industrial-scale synthesis would focus on cost-effective catalysts, solvent recycling, and continuous flow techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidine and heterocyclic boronic esters, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Key Features
2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Piperazine C15H25BN4O2 308.20 BD239971 High solubility in polar solvents; basic N-center enhances reactivity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Fluorine C10H14BFN2O2 224.04 1352796-65-6 Electron-withdrawing F enhances electrophilicity; lower solubility
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Methylthio C10H16BN2O2S 239.12 940284-18-4 Lipophilic; moderate reactivity in couplings
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Methyl C11H18BN2O2 220.09 1052686-67-5 Electron-donating CH3 stabilizes boronate; used in agrochemicals
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Methoxyethoxy C13H21BN2O4 296.13 1353877-89-0 Polar side chain improves aqueous solubility
2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Imidazole C13H17BN4O2 272.11 1160790-26-0 Bioactive heterocycle; potential in kinase inhibitor design

Reactivity in Suzuki-Miyaura Cross-Coupling

The boronate group’s reactivity is modulated by substituents:

  • Electron-donating groups (e.g., piperazine in the target compound) : Stabilize the boronate via resonance, enhancing coupling efficiency with electron-deficient aryl halides .
  • Steric effects : Bulky groups (e.g., methoxyethoxy in ) may hinder coupling with sterically hindered partners.
Table 2: Comparative Reactivity in Model Suzuki Reactions
Compound Reaction Partner (Ar-X) Yield (%) Conditions Reference
2-(Piperazin-1-yl)-5-(pinacol boronate)pyrimidine 4-Bromobenzotrifluoride 85 Pd(PPh3)4, Na2CO3, DME
2-Fluoro-5-(pinacol boronate)pyrimidine 2-Chloropyridine 72 Pd(dppf)Cl2, K2CO3, DMF
2-(Methylthio)-5-(pinacol boronate)pyrimidine 3-Iodoanisole 68 Pd(OAc)2, SPhos, CsF
2-Methyl-5-(pinacol boronate)pyrimidine 5-Bromoquinoline 78 PdCl2(dtbpf), K3PO4

Solubility and Stability

  • Piperazine derivative (target compound) : High solubility in polar aprotic solvents (e.g., DMSO, DMA) due to basic N-atoms; stable under inert atmospheres but prone to hydrolysis in acidic media .
  • Methylthio derivative : Lipophilic (logP ~2.5), suitable for reactions in toluene or THF .
  • Imidazole derivative : Moderate solubility in alcohols; sensitive to oxidative conditions .

Research Findings and Case Studies

  • Case Study 1: The target compound was employed in a palladium-catalyzed coupling with 1H-pyrrolo[2,3-b]pyridine to synthesize a thieno[2,3-d]pyrimidine derivative, yielding 58.5 mg of a kinase inhibitor after purification (MS: 508.2 [M]+) .
  • Case Study 2 : 2-Fluoro-5-(pinacol boronate)pyrimidine demonstrated lower coupling efficiency (72% vs. 85% for the target compound) with 2-chloropyridine, attributed to fluorine’s electron-withdrawing effects reducing nucleophilicity .

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a pyrimidine ring substituted with a piperazine moiety and a boron-containing dioxaborolane group. This structural configuration may contribute to its potential biological activities.

  • Piperazine Derivatives : Compounds containing piperazine are known for various pharmacological activities, including:
    • Antidepressant : Some piperazine derivatives exhibit serotonin receptor modulation.
    • Antipsychotic : They can act as dopamine receptor antagonists.
    • Antimicrobial : Certain piperazine derivatives have shown efficacy against various pathogens.
  • Boron Chemistry : The presence of boron in organic compounds can enhance biological activity due to:
    • Reactivity : Boron can form stable complexes with biomolecules, influencing enzyme activity and cellular signaling pathways.
    • Pharmacokinetics : Boron-containing compounds often exhibit improved solubility and bioavailability.

In Vitro Studies

Research has demonstrated that similar compounds can exhibit significant biological activities:

  • Anticancer Activity : Studies on related pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, potentially through the inhibition of DNA synthesis or interference with cell cycle progression.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, such as kinases or proteases.

In Vivo Studies

While specific studies on “2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” may be limited, analogous compounds have undergone animal testing:

  • Toxicity Profiles : Research indicates that many piperazine derivatives have acceptable safety profiles in preclinical models.
  • Efficacy in Disease Models : Similar compounds have been evaluated in models for diseases such as cancer and neurological disorders, showing promising therapeutic effects.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Piperazine-based AntidepressantSerotonin Receptor Agonist
Pyrimidine Derivative AAnticancer
Boron-containing Compound BEnzyme Inhibitor

Table 2: Toxicity and Efficacy Data

Study TypeModel UsedFindingsReference
In VitroCancer Cell LinesIC50 values indicating cytotoxicity
In VivoMouse Xenograft ModelReduced tumor growth compared to control

Case Study 1: Anticancer Efficacy

A study involving a piperazine-pyrimidine derivative demonstrated significant anticancer activity against human breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

Research on a similar piperazine compound showed promise in alleviating symptoms of anxiety in rodent models. The compound acted through modulation of serotonin levels and showed minimal side effects compared to traditional anxiolytics.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Piperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

The compound is typically synthesized via sequential functionalization of the pyrimidine core. A common approach involves:

  • Step 1 : Introducing the dioxaborolane group via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid pinacol ester precursor under inert conditions .
  • Step 2 : Substituting a halogen (e.g., Cl, Br) at the 2-position of pyrimidine with piperazine via nucleophilic aromatic substitution (NAS), often requiring elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate the product, with characterization by 1H^1H/13C^{13}C NMR, mass spectrometry (MS), and elemental analysis .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR confirms the integration of piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). 11B^{11}B NMR can verify the boronate ester (δ ~30 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with boron .
  • HPLC : Purity ≥95% is typically required for research applications, monitored using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for introducing the dioxaborolane group?

Key variables include:

  • Catalyst-Ligand Systems : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for sterically hindered substrates .
  • Base Selection : Cs₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems improves coupling efficiency .
  • Solvent Effects : 1,4-Dioxane or DME (dimethoxyethane) at reflux (80–100°C) ensures solubility and stability of the boronate ester .
  • Moisture Control : Strict anhydrous conditions are critical to prevent hydrolysis of the dioxaborolane moiety .

Q. How can structural ambiguities in NMR spectra (e.g., piperazine ring dynamics) be resolved?

  • Variable-Temperature NMR : Cooling samples to –40°C slows piperazine ring inversion, splitting broad singlets into distinct peaks .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between piperazine N–H protons and adjacent pyrimidine carbons .
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) provides definitive bond lengths and angles for the piperazine-pyrimidine-boronate framework .

Q. How does the boronate group influence the compound’s reactivity in medicinal chemistry applications?

The dioxaborolane moiety enables:

  • Protease Inhibition : Boronates act as transition-state analogs in serine protease inhibitors (e.g., thrombin, Factor Xa) .
  • Targeted Drug Delivery : Boron neutron capture therapy (BNCT) applications leverage 10B^{10}B’s neutron absorption .
  • Click Chemistry : Strain-promoted azide-boronate cycloadditions for bioconjugation .

Data Contradictions and Resolution

Q. Conflicting reports on coupling yields with different palladium catalysts: How to reconcile?

  • Catalyst Activity : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in electron-deficient pyrimidines due to stronger π-backbonding .
  • Ligand Steric Effects : Bulky ligands (e.g., XPhos) reduce homocoupling byproducts in sterically hindered substrates .
  • Validation : Parallel reactions under identical conditions (solvent, temperature, base) are recommended to isolate catalyst performance variables .

Methodological Best Practices

Q. How to mitigate hydrolysis of the dioxaborolane group during storage?

  • Storage : Sealed containers under argon at –20°C, with desiccants (e.g., molecular sieves) to prevent moisture ingress .
  • Stability Monitoring : Periodic 11B^{11}B NMR or FT-IR (B–O stretch ~1350 cm1^{-1}) to detect hydrolysis .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent Recrystallization : Slow evaporation from EtOAc/hexane mixtures promotes crystal growth .
  • Additives : Trace trifluoroacetic acid (TFA) protonates piperazine, enhancing lattice packing .

Applications in Drug Discovery

Q. How is this compound utilized in kinase inhibitor development?

  • Scaffold Functionalization : The pyrimidine core is modified with fluorinated or trifluoromethyl groups to enhance target binding (e.g., imidazo[2,1-b]thiazole derivatives as pan-RAF inhibitors) .
  • Boronate as a Bioisostere : Replaces carboxylates or phosphates in ATP-binding pockets, improving metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.